
1-(2-Chloro-3-iodophenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chloro-3-iodophenyl)propan-2-one is an organic compound with the molecular formula C9H8ClIO It is characterized by the presence of both chlorine and iodine atoms attached to a phenyl ring, along with a propan-2-one group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(2-Chloro-3-iodophenyl)propan-2-one can be synthesized through several methods. One common approach involves the halogenation of a precursor compound, such as 2-chlorophenylpropan-2-one, followed by iodination. The reaction typically requires the use of halogenating agents like chlorine gas or iodine monochloride under controlled conditions to ensure selective substitution at the desired positions on the phenyl ring .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Chloro-3-iodophenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The propan-2-one group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed.
Major Products Formed:
Substitution Products: Various substituted phenylpropan-2-ones.
Oxidation Products: Corresponding carboxylic acids.
Reduction Products: Corresponding alcohols.
Coupling Products: Biaryl compounds.
Applications De Recherche Scientifique
1-(2-Chloro-3-iodophenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated substrates.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2-Chloro-3-iodophenyl)propan-2-one involves its interaction with molecular targets through its halogenated phenyl ring and propan-2-one group. The chlorine and iodine atoms can participate in halogen bonding, influencing the compound’s reactivity and binding affinity to various targets. The propan-2-one group can undergo nucleophilic addition reactions, further modulating its activity .
Comparaison Avec Des Composés Similaires
1-(2-Chlorophenyl)propan-2-one: Lacks the iodine atom, resulting in different reactivity and applications.
1-(3-Iodophenyl)propan-2-one: The position of the iodine atom is different, affecting its chemical properties.
1-(2-Bromo-3-iodophenyl)propan-2-one:
Uniqueness: 1-(2-Chloro-3-iodophenyl)propan-2-one is unique due to the presence of both chlorine and iodine atoms on the phenyl ring, which imparts distinct chemical properties and reactivity. This dual halogenation allows for a broader range of chemical transformations and applications compared to its mono-halogenated counterparts .
Propriétés
Formule moléculaire |
C9H8ClIO |
|---|---|
Poids moléculaire |
294.51 g/mol |
Nom IUPAC |
1-(2-chloro-3-iodophenyl)propan-2-one |
InChI |
InChI=1S/C9H8ClIO/c1-6(12)5-7-3-2-4-8(11)9(7)10/h2-4H,5H2,1H3 |
Clé InChI |
USCLESZTGIDHJA-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC1=C(C(=CC=C1)I)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


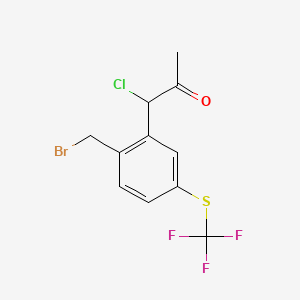
![2-Oxa-6-azaspiro[3.3]heptane-6-sulfonyl fluoride](/img/structure/B14066566.png)
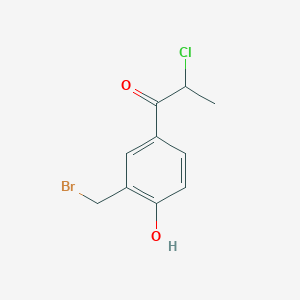
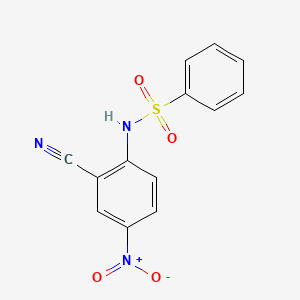
![N-(1-azabicyclo[2.2.2]octan-3-yl)-2,4-dimethoxybenzamide;sulfuric acid](/img/structure/B14066592.png)
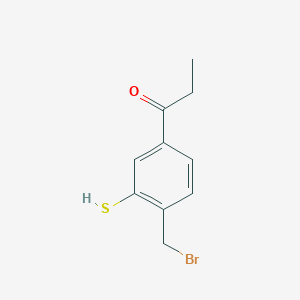

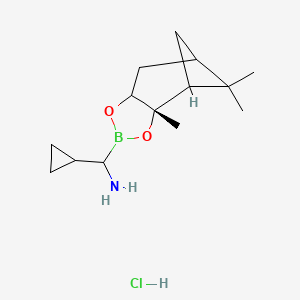

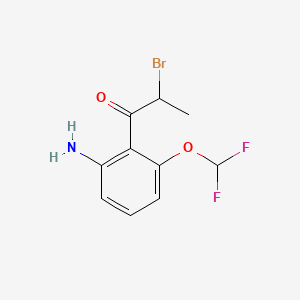
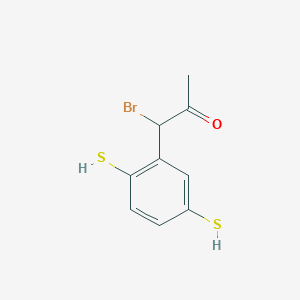

![6-Methylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14066649.png)
![4-Chloro-3-methylbenzo[b]thiophene](/img/structure/B14066650.png)
